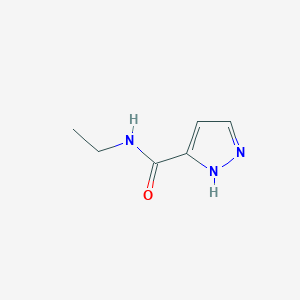![molecular formula C8H17NO B13470751 [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the hydroxyl group and the isopropyl substituent on the pyrrolidine ring contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reduction of a pyrrolidinone precursor. For instance, the reduction of pyrrolidin-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield the desired alcohol . Another approach involves the ring-opening of an epoxide with a pyrrolidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or the use of biocatalysts to achieve enantioselective synthesis. These methods ensure high yields and enantiomeric purity, which are crucial for pharmaceutical applications.
化学反应分析
Types of Reactions
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of various alcohol derivatives
Substitution: Formation of ethers, esters, or other substituted products
科学研究应用
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol has several applications in scientific research:
作用机制
The mechanism of action of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity . The hydroxyl group and the isopropyl substituent contribute to its interaction with molecular targets, influencing the compound’s overall biological activity .
相似化合物的比较
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol can be compared with other pyrrolidine derivatives such as:
Pyrrolidin-2-one: A lactam with different reactivity and applications.
Pyrrolidin-2,5-dione: Another lactam with distinct biological activities.
Prolinol: A hydroxylated pyrrolidine with different stereochemistry and applications.
属性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
[(3R)-1-propan-2-ylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-4-3-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1 |
InChI 键 |
AAHDGWGNYJVYMG-MRVPVSSYSA-N |
手性 SMILES |
CC(C)N1CC[C@H](C1)CO |
规范 SMILES |
CC(C)N1CCC(C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate](/img/structure/B13470679.png)

![Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B13470692.png)
![rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride](/img/structure/B13470694.png)
![2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13470698.png)




![1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13470726.png)


![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)
